SAR131675

Übersicht

Beschreibung

SAR131675 ist ein potenter und selektiver Inhibitor des vaskulären endothelialen Wachstumsfaktor-Rezeptors 3 (VEGFR3). Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere in der Onkologie und der Anti-Angiogenese-Forschung, große Aufmerksamkeit erregt. VEGFR3 spielt eine entscheidende Rolle bei der Lymphangiogenese, der Bildung von Lymphgefäßen, wodurch this compound ein wertvolles Werkzeug zur Untersuchung und möglichen Behandlung von Krankheiten mit abnormalem Lymphgefäßwachstum ist .

Wirkmechanismus

Target of Action

The primary target of this compound, also known as SAR131675, is the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) . VEGFR-3 is a tyrosine kinase receptor recognized and activated by VEGFC and VEGFD, commonly expressed in malignant and tumor-infiltrating stromal cells .

Mode of Action

This compound acts as a potent and selective inhibitor of VEGFR-3 . It inhibits VEGFR-3 tyrosine kinase activity and VEGFR-3 autophosphorylation in cells . It dose-dependently inhibits the proliferation of primary human lymphatic cells, induced by the VEGFR-3 ligands VEGFC and VEGFD .

Biochemical Pathways

The inhibition of VEGFR-3 by this compound effectively suppresses the VEGF-CS-induced phosphorylation of VEGFR-3 and its downstream effectors, including activated ERK1/2 and AKT in ovarian cancer cells . This indicates that this compound may act through the VEGFR-3/ERK1/2/AKT pathway .

Result of Action

The result of this compound’s action is significant antitumoral and antimetastatic activities in vivo through the inhibition of lymphangiogenesis and Tumor-Associated Macrophages (TAM) invasion . It significantly reduces lymph node invasion and lung metastasis, showing its antilymphangiogenic activity in vivo . Moreover, it significantly reduces TAM infiltration and aggregation in tumors .

Action Environment

The action of this compound can be influenced by the tissue environment. For instance, in a murine lupus nephritis model, the inhibition of VEGFR3 by this compound decreases inflammation and lymphangiogenesis, which are regulated by the tissue environment . Furthermore, the expression of VEGFR-3 on TAMs, which play an important role in tumor growth and metastasis, has been described, indicating that the tumor microenvironment can influence the action of this compound .

Biochemische Analyse

Biochemical Properties

SAR131675 plays a crucial role in biochemical reactions by inhibiting the activity of VEGFR-3, a tyrosine kinase receptor. This inhibition is achieved through the binding of this compound to the ATP-binding site of VEGFR-3, thereby preventing its autophosphorylation and subsequent activation. This compound has been shown to selectively inhibit VEGFR-3 with an IC50 value of approximately 23 nM, while exhibiting moderate activity against VEGFR-2 . The compound does not exhibit significant antiproliferative activity on a panel of 30 tumor and primary cells, indicating its high specificity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to inhibit the proliferation of primary human lymphatic endothelial cells induced by VEGFR-3 ligands, VEGFC and VEGFD, with an IC50 of about 20 nM . Additionally, this compound reduces tumor-associated macrophage infiltration and aggregation in tumors, thereby modulating the immune response within the tumor microenvironment . The compound also influences cell signaling pathways, particularly those involved in angiogenesis and lymphangiogenesis, leading to reduced tumor growth and metastasis .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of VEGFR-3 tyrosine kinase activity. By binding to the ATP-binding site of VEGFR-3, this compound prevents the receptor’s autophosphorylation and activation. This inhibition disrupts downstream signaling pathways, including the ERK1/2 and AKT pathways, which are critical for cell proliferation, survival, and migration . The selective inhibition of VEGFR-3 by this compound also reduces the phosphorylation of its downstream effectors, thereby impeding angiogenesis and lymphangiogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in inhibiting VEGFR-3 over extended periods. In in vivo studies, this compound significantly reduced lymph node invasion and lung metastasis in treated mice . The long-term effects of this compound on cellular function include the sustained inhibition of lymphangiogenesis and tumor growth, as well as the modulation of the immune response within the tumor microenvironment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, this compound was well tolerated and exhibited potent antitumoral effects at various dosages. For instance, at a dosage of 100 mg/kg, this compound significantly reduced the osteopontin content in lymph nodes and decreased the number of macroscopic lung metastases .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with VEGFR-3. The compound inhibits the phosphorylation of VEGFR-3 and its downstream effectors, thereby disrupting the signaling pathways involved in angiogenesis and lymphangiogenesis . The metabolic pathways of this compound also involve its interaction with other enzymes and cofactors that regulate cell proliferation and survival .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with VEGFR-3. The compound’s selective inhibition of VEGFR-3 allows for its targeted distribution to areas with high VEGFR-3 expression, such as tumor tissues . This compound’s localization and accumulation within these tissues contribute to its therapeutic efficacy in inhibiting tumor growth and metastasis .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its binding to VEGFR-3 on the cell membrane. This interaction facilitates the inhibition of VEGFR-3 autophosphorylation and activation, thereby disrupting downstream signaling pathways . The compound’s activity and function are influenced by its localization to specific cellular compartments, which is critical for its therapeutic effects in inhibiting angiogenesis and lymphangiogenesis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SAR131675 umfasst mehrere Schritte, die typischerweise mit der Herstellung von Schlüsselzwischenprodukten beginnen. Ein üblicher Syntheseweg beinhaltet die Bildung einer Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen. Spezifische Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um eine hohe Ausbeute und Reinheit zu erzielen. Beispielsweise wird die Verwendung von palladiumkatalysierten Kupplungsreaktionen häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der Kernstruktur eingesetzt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Dazu gehört die Verwendung von Industrie-Reaktoren und kontinuierlichen Fließsystemen, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten. Der Prozess ist auf Kosteneffizienz und Umweltverträglichkeit optimiert und integriert häufig Prinzipien der grünen Chemie, um Abfall und Energieverbrauch zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SAR131675 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen an der Verbindung verändern, was möglicherweise ihre biologische Aktivität beeinflusst.

Reduktion: Wird verwendet, um bestimmte funktionelle Gruppen in reaktivere Formen umzuwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C) als Katalysator.

Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Katalysators.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten spezifischen funktionellen Gruppen ab. So kann beispielsweise die Oxidation von this compound zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine liefern kann .

Wissenschaftliche Forschungsanwendungen

SAR131675 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Untersucht die Rolle von VEGFR3 bei der Lymphangiogenese und ihre Auswirkungen auf verschiedene Krankheiten.

Medizin: Erforscht potenzielle therapeutische Anwendungen in der Krebstherapie, insbesondere bei der Hemmung des Tumorwachstums und der Metastasierung durch die gezielte Ansteuerung von Lymphgefäßen.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt, die auf VEGFR3 abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung von VEGFR3, einer Rezeptortyrosinkinase, die an den Signalwegen beteiligt ist, die die Lymphangiogenese regulieren. Durch die Bindung an VEGFR3 verhindert this compound die Aktivierung von nachgeschalteten Signalwegen und hemmt so die Proliferation und Migration von Lymphendothelzellen. Dieser Mechanismus ist entscheidend, um das Tumorwachstum und die Metastasierung bei Krebs zu reduzieren .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Axitinib: Ein weiterer VEGFR-Inhibitor mit breiterer Aktivität gegen VEGFR1, VEGFR2 und VEGFR3.

Cabozantinib: Hemmt mehrere Tyrosinkinasen, darunter VEGFR2 und MET.

Nintedanib: Zielt auf VEGFR1, VEGFR2 und VEGFR3 sowie auf andere Rezeptoren wie FGFR und PDGFR.

Einzigartigkeit von SAR131675

This compound ist aufgrund seiner hohen Selektivität für VEGFR3 einzigartig, mit minimaler Aktivität gegen VEGFR1 und VEGFR2. Diese Selektivität reduziert Off-Target-Effekte und erhöht sein Potenzial als therapeutisches Mittel, das speziell auf die Lymphangiogenese abzielt .

Biologische Aktivität

SAR131675 is a highly selective vascular endothelial growth factor receptor-3 (VEGFR-3) tyrosine kinase inhibitor that has garnered attention for its potential therapeutic applications in oncology and inflammatory diseases. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and implications in disease models.

This compound selectively inhibits VEGFR-3, which is crucial for lymphangiogenesis and plays a significant role in tumor metastasis. The compound has been shown to have a preferential inhibitory effect on VEGFR-3 compared to other receptors, including VEGFR-1 and VEGFR-2, with an IC50 value of approximately 20 nmol/L for inhibiting primary human lymphatic cell proliferation induced by VEGF-C and VEGF-D .

Key Features:

- Selectivity : this compound is 10-fold more selective for VEGFR-3 than for VEGFR-1 and 50-fold more selective than for VEGFR-2 .

- Inhibition of Autophosphorylation : It effectively inhibits the autophosphorylation of VEGFR-3, which is critical for its signaling pathway activation .

- Impact on Lymphangiogenesis : By blocking the action of VEGF-C and VEGF-D, this compound disrupts lymphatic vessel formation, which is particularly relevant in cancer metastasis .

Anti-inflammatory Effects

Research indicates that this compound treatment significantly reduces systemic inflammation markers such as MCP-1 and TNF-α in diabetic mouse models. In particular, it has been shown to lower serum cholesterol, free fatty acids, and triglycerides while decreasing albuminuria in db/db mice . These findings suggest that this compound may ameliorate conditions associated with chronic inflammation.

Induction of Apoptosis

In vitro studies have demonstrated that this compound induces apoptosis in human umbilical vein endothelial cells (HUVECs) through a mitochondria-dependent pathway. This includes:

- Mitochondrial Dysfunction : Induction of reactive oxygen species (ROS) generation.

- Caspase Activation : Increased activity of caspase-3 and changes in the expression levels of apoptosis-related proteins (Bcl-2 downregulation and Bax upregulation) .

Case Studies and Experimental Models

-

Diabetic Nephropathy Model :

- In a study involving db/db mice, this compound demonstrated a significant reduction in renal lymphangiogenesis markers and improved renal function indicators compared to control groups .

- The treatment also reversed the effects of TGF-β and TNF-α on lymphangiogenesis, indicating its potential utility in managing diabetic nephropathy.

-

Cancer Models :

- In various tumor models (e.g., mammary carcinoma), this compound significantly reduced tumor growth and metastasis by altering immune cell profiles within tumors. Notably, it decreased the proportion of immunosuppressive myeloid-derived suppressor cells (MDSCs) while increasing CD8+ T cell populations .

- The treatment also modulated the balance between myeloid and lymphocyte populations, favoring an anti-tumor immune response .

Data Summary

| Study Focus | Findings |

|---|---|

| Selectivity | 10-fold more selective for VEGFR-3 than VEGFR-1; 50-fold than VEGFR-2 |

| Inhibition of Proliferation | IC50 ~20 nmol/L for lymphatic cells; no antiproliferative effect on tumor cells |

| Anti-inflammatory Effects | Reduced MCP-1 and TNF-α levels; improved metabolic parameters in diabetic models |

| Induction of Apoptosis | Increased ROS; activation of caspase pathways; changes in Bcl-2/Bax ratios |

| Tumor Growth Impact | Significant reduction in tumor size and metastasis; altered immune cell composition |

Eigenschaften

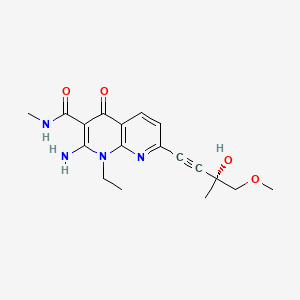

IUPAC Name |

2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMPOBVAYMTUOX-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#C[C@](C)(COC)O)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.